molecular formula C33H43B2NO4 B12520350 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B12520350
M. Wt: 539.3 g/mol
InChI Key: SOMHPPIVNPKQHB-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene . Major products formed from these reactions often include more complex structures or polymers that incorporate the triarylamine backbone .

Scientific Research Applications

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within electronic devices, improving their performance . The molecular targets and pathways involved include the interaction with other materials in the device to form efficient charge transport pathways .

Comparison with Similar Compounds

Similar compounds to 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline include:

These compounds share the boronic ester functional group but differ in their overall structure and specific applications. The uniqueness of this compound lies in its trimethylphenyl groups, which enhance solubility in organic solvents and its utility in constructing more complex polymers .

Biological Activity

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 1282616-14-1) is a triphenylamine derivative known for its applications in organic electronics and photonic devices. Its unique structure incorporates boronic ester functionalities which enhance its utility in various chemical reactions, particularly in the synthesis of semiconducting materials. This article delves into the biological activity of this compound, examining its potential pharmacological properties and toxicological aspects.

Chemical Structure and Properties

The molecular formula of this compound is C33H43B2NO4C_{33}H_{43}B_2NO_4, with a molecular weight of 539.32 g/mol. The compound features a triphenylamine core with two boronic ester substituents that contribute to its reactivity and solubility in organic solvents.

PropertyValue
CAS Number1282616-14-1
Molecular FormulaC33H43B2NO4
Molecular Weight539.32 g/mol
Purity>98%
AppearanceWhite to light yellow powder

Cytotoxicity and Safety Profile

The safety data sheet for this compound indicates it may cause serious eye irritation and skin irritation upon contact . Toxicological studies are essential to determine the safe handling procedures and potential health risks associated with exposure. The compound's irritant properties necessitate caution during laboratory handling.

Structure–Activity Relationship (SAR)

A study focusing on the structure–activity relationship of related compounds highlighted how variations in substituents affect biological activity . Compounds similar to this compound were evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The findings indicated that specific modifications could enhance antibacterial efficacy while minimizing cytotoxic effects.

Applications in Organic Electronics

The compound's role as a hole transport layer material in organic light-emitting diodes (OLEDs) and perovskite solar cells has been documented . Its biological activity is indirectly relevant here as the environmental stability and toxicity of materials used in electronic devices can impact ecological health.

Properties

Molecular Formula

C33H43B2NO4

Molecular Weight

539.3 g/mol

IUPAC Name

2,4,6-trimethyl-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline

InChI

InChI=1S/C33H43B2NO4/c1-22-20-23(2)29(24(3)21-22)36(27-16-12-25(13-17-27)34-37-30(4,5)31(6,7)38-34)28-18-14-26(15-19-28)35-39-32(8,9)33(10,11)40-35/h12-21H,1-11H3

InChI Key

SOMHPPIVNPKQHB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=C(C=C(C=C5C)C)C

Origin of Product

United States

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